6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Description
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Properties
IUPAC Name |
(E)-1-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3OS2/c21-16-7-6-15(10-17(16)22)12-26-23-11-18-19(24-20-25(18)8-9-27-20)28-13-14-4-2-1-3-5-14/h1-11H,12-13H2/b23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWXWUHKOMNEJP-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and interaction with nuclear receptors. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
- Molecular Formula : C20H15Cl2N3OS2
- Molecular Weight : 448.39 g/mol
- CAS Number : 338976-37-7
- Purity : >90% .
The compound is noted for its interaction with the constitutive androstane receptor (CAR), a nuclear receptor that plays a critical role in the regulation of drug metabolism and cellular proliferation. It acts as a selective agonist for CAR, exhibiting an EC50 value of 49 nM in functional assays. Its selectivity is highlighted by a 50-fold preference for CAR over other nuclear receptors, indicating its potential utility in pharmacological applications .
Anticancer Properties
Research indicates that compounds similar to 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the biological activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | <0.5 | Induces apoptosis |
| Compound B | Panc-1 | 1.4 | Inhibits CDK1 |
| CITCO | Ovarian cells | N/A | Enhances anticancer drug efficacy |
These findings suggest that the imidazo[2,1-b][1,3]thiazole scaffold contributes to the cytotoxic activity observed in various cancer types .
Interaction with Nuclear Receptors
The compound's activation of CAR leads to increased expression of cytochrome P450 enzymes, particularly CYP2B6, which is involved in drug metabolism. This induction can enhance the effectiveness of chemotherapeutic agents by modulating their metabolic pathways. For example, treatment with 2.5 µM CITCO resulted in significant increases in CAR transcription levels in glioma cell lines .
Case Studies
A notable study examined the effects of this compound in combination with traditional anticancer drugs. The results demonstrated that when combined with standard treatments, this compound significantly improved cell viability and reduced tumor growth in xenograft models .
Scientific Research Applications
Antibacterial Activity
Thiazole derivatives, including those containing the imidazo[2,1-b][1,3]thiazole framework, have been noted for their significant antibacterial properties. Research indicates that compounds with thiazole rings exhibit high activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiazole derivatives can outperform standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values against resistant strains .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 7.8 | Staphylococcus aureus |
| Compound B | 15.6 | Escherichia coli |
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, some compounds demonstrated IC50 values comparable to established chemotherapeutics .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 10.21 | MCF-7 (Breast Cancer) |
| Compound D | 8.56 | HCT-116 (Colon Cancer) |
Drug Design and Development
The unique structure of 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime makes it a promising candidate for further development into novel therapeutics. The compound's ability to interact with various biological targets suggests potential for creating multi-targeted drugs that could address complex diseases such as cancer and bacterial infections.
Case Studies
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Case Study on Antibacterial Efficacy :
A series of thiazole derivatives were synthesized and tested against resistant bacterial strains. The results indicated that modifications in the benzylsulfanyl group significantly enhanced antibacterial activity. -
Case Study on Anticancer Activity :
A study evaluated the cytotoxic effects of several imidazo[2,1-b][1,3]thiazole derivatives on pancreatic ductal adenocarcinoma cells. The findings revealed that specific substitutions led to improved potency and selectivity against cancer cells compared to normal cells .
Chemical Reactions Analysis
Oxime Formation
The aldehyde group at position 5 undergoes condensation with O-(3,4-dichlorobenzyl)hydroxylamine to form the oxime functionality :
Conditions : Ethanol, reflux (12 hr), catalytic acetic acid.
Yield : 74% .
Oxime Group
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Hydrolysis : The oxime hydrolyzes under acidic conditions (HCl, H₂O/EtOH) to regenerate the aldehyde .
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Complexation : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming stable chelates .
Benzylsulfanyl Group
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Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives.
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Nucleophilic Substitution : Replaced by amines or alkoxides under basic conditions .
Biological Interactions
The compound interacts with biological targets through:
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Hydrogen Bonding : Oxime oxygen and nitrogen atoms bind to residues in the constitutive androstane receptor (CAR) .
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π-Stacking : The dichlorobenzyl group interacts with aromatic amino acid residues .
| Target | Interaction Type | Biological Effect |
|---|---|---|
| CAR receptor | Agonism (EC₅₀ = 49 nM) | Induces CYP2B6 expression |
| Tumor cells | Apoptosis induction | Inhibits glioblastoma stem cell growth |
Stability and Degradation
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Thermal Stability : Decomposes above 200°C without melting .
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Photodegradation : Sensitive to UV light; forms imidazole ring-opened products under prolonged exposure .
Comparative Reactivity
Q & A
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodology :
- LC-MS/MS Degradation Studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to identify hydrolysis/oxidation products.
- Accelerated Stability Testing : Use thermal stress (40°C/75% RH) to model shelf-life and identify degradation pathways (e.g., sulfanyl group oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
